molecular formula C15H26O2 B3429831 Isobornyl isovalerate CAS No. 7779-73-9

Isobornyl isovalerate

Cat. No.: B3429831
CAS No.: 7779-73-9
M. Wt: 238.37 g/mol
InChI Key: MPYYVGIJHREDBO-SLEUVZQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isobornyl isovalerate can be synthesized through the esterification of isoborneol with isovaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where isoborneol and isovaleric acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed from the reaction mixture to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Isobornyl isovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

7779-73-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12-,15+/m0/s1

InChI Key

MPYYVGIJHREDBO-SLEUVZQESA-N

SMILES

CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C

Isomeric SMILES

CC(C)CC(=O)O[C@H]1C[C@@H]2CC[C@]1(C2(C)C)C

Canonical SMILES

CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C

boiling_point

151.00 to 152.00 °C. @ 26.00 mm Hg

density

0.900-0.906

physical_description

Colourless liquid;  Herbaceouos-camphoraceous warm, and slightly green-woody aroma

solubility

Soluble in oils, Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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